Cas no 681844-04-2 (4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide)
![4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/681844-04-2x500.png)
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide
- STK679541
- Z1346174507
- 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide
- 4-ethoxy-N~1~-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-benzenesulfonamide
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- Inchi: 1S/C20H21F3N2O4S/c1-3-28-14-4-7-16(8-5-14)30(26,27)24-11-10-17-13(2)25-19-9-6-15(12-18(17)19)29-20(21,22)23/h4-9,12,24-25H,3,10-11H2,1-2H3
- InChI Key: FSHBSSAUXKTKMT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OCC)(NCCC1=C(C)NC2C=CC(=CC1=2)OC(F)(F)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 647
- XLogP3: 4.9
- Topological Polar Surface Area: 88.8
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27164663-0.05g |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide |
681844-04-2 | 95.0% | 0.05g |
$361.0 | 2025-03-20 | |
Enamine | EN300-27164663-0.1g |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide |
681844-04-2 | 95.0% | 0.1g |
$539.0 | 2025-03-20 | |
Aaron | AR01Y6IU-500mg |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide |
681844-04-2 | 95% | 500mg |
$1695.00 | 2025-02-14 | |
1PlusChem | 1P01Y6AI-500mg |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide |
681844-04-2 | 90% | 500mg |
$1563.00 | 2024-04-22 | |
Aaron | AR01Y6IU-1g |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide |
681844-04-2 | 95% | 1g |
$2166.00 | 2025-02-14 | |
Aaron | AR01Y6IU-10g |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide |
681844-04-2 | 90% | 10g |
$9234.00 | 2023-12-15 | |
1PlusChem | 1P01Y6AI-5g |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide |
681844-04-2 | 90% | 5g |
$5645.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314739-100mg |
4-Ethoxy-n-{2-[2-methyl-5-(trifluoromethoxy)-1h-indol-3-yl]ethyl}benzene-1-sulfonamide |
681844-04-2 | 98% | 100mg |
¥4838.00 | 2024-05-04 | |
Aaron | AR01Y6IU-50mg |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide |
681844-04-2 | 95% | 50mg |
$522.00 | 2025-02-14 | |
Aaron | AR01Y6IU-250mg |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide |
681844-04-2 | 95% | 250mg |
$1084.00 | 2025-02-14 |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide Related Literature
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
Additional information on 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide
4-Ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide: A Comprehensive Overview
The compound with CAS No. 681844-04-2, known as 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound has garnered attention due to its unique structural features and promising applications in drug development. The molecule's structure incorporates a sulfonamide group, an indole ring, and various substituents that contribute to its distinct chemical properties.
Recent studies have highlighted the importance of sulfonamide-containing compounds in medicinal chemistry, particularly in the design of bioactive molecules. The indole moiety within this compound is a well-known structural motif in natural products and synthetic drugs, often associated with biological activity. The presence of trifluoromethoxy groups further enhances the molecule's stability and bioavailability, making it a valuable candidate for therapeutic applications.
One of the most intriguing aspects of this compound is its sulfonamide functionality, which plays a critical role in modulating its pharmacokinetic properties. Sulfonamides are known for their ability to improve drug solubility and absorption, which are essential factors in drug design. Additionally, the ethoxy group attached to the benzene ring contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes.
The indole ring in this compound is substituted with a methyl group and a trifluoromethoxy group, which are strategically positioned to optimize its electronic properties. These substituents not only influence the molecule's reactivity but also contribute to its selectivity in binding to biological targets. Recent research has demonstrated that such substituted indoles can exhibit potent inhibitory activity against various enzymes and receptors, making them attractive candidates for drug discovery.
In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and functional group transformations. The use of advanced synthetic techniques, such as Suzuki coupling or Buchwald-Hartwig amination, has enabled chemists to construct this complex molecule with high precision. The development of efficient synthetic routes for such compounds is crucial for their scalability and commercial viability.
From an applications perspective, 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide holds promise in several therapeutic areas. Its potential as an anti-inflammatory agent has been explored in preclinical studies, where it demonstrated significant activity against inflammatory pathways. Furthermore, its ability to modulate signaling pathways associated with neurodegenerative diseases suggests its potential as a candidate for treating conditions such as Alzheimer's disease or Parkinson's disease.
Another area of interest is the compound's role in oncology. The indole-based structure has been shown to exhibit cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent. Recent advancements in medicinal chemistry have focused on optimizing such molecules to enhance their efficacy while minimizing off-target effects.
In conclusion, 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide represents a cutting-edge example of how modern chemical synthesis and pharmacological research can converge to develop innovative therapeutic agents. Its unique structure, combined with recent advances in understanding its biological activity, positions it as a promising candidate for future drug development efforts.
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